N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a structurally complex small molecule featuring a cyclopentane core substituted with a thiophene ring and a hydroxyethyl-bithiophene moiety.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S3/c22-14(15-7-8-17(26-15)16-5-3-11-24-16)13-21-19(23)20(9-1-2-10-20)18-6-4-12-25-18/h3-8,11-12,14,22H,1-2,9-10,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPLXMQIBZXQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bithiophene moiety linked to a cyclopentane carboxamide structure through a hydroxyethyl group. Its molecular formula is with a molecular weight of approximately 360.5 g/mol. The presence of thiophene and bithiophene units contributes to its electronic properties, which are significant for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.5 g/mol |
| Functional Groups | Hydroxyethyl, Carboxamide, Thiophene |
| CAS Number | 2097913-84-1 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Antioxidant Activity : The hydroxyl group in the hydroxyethyl moiety may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. The interaction between the bithiophene moiety and cellular targets may disrupt critical signaling pathways involved in cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines.
Anticancer Activity
Research has demonstrated that derivatives of thiophene compounds exhibit significant anticancer activity. For instance, studies have shown that certain thiophene derivatives can inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer).
In vitro studies indicated that concentrations around 100 µM could effectively reduce cell viability in A549 cells by approximately 35% compared to controls, suggesting potential therapeutic applications in oncology .
Antioxidant Activity
The antioxidant capacity of compounds similar to this compound has been assessed using various assays (e.g., DPPH radical scavenging assay). Results indicated that such compounds could significantly reduce oxidative stress markers in cultured cells .
Case Studies
- Case Study on Anticancer Activity : A study involving a series of thiophene derivatives demonstrated that substituents on the thiophene ring influenced anticancer activity significantly. The compound exhibited enhanced activity against Caco-2 cells compared to A549 cells, highlighting its selective cytotoxicity profile .
- Case Study on Antioxidant Properties : In another investigation, the antioxidant effects were evaluated using human hepatoma cell lines (HepG2). The results showed that treatment with the compound led to a marked decrease in reactive oxygen species (ROS) levels, supporting its potential as a protective agent against oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related thiophene- and carboxamide-containing derivatives, emphasizing differences in core scaffolds, substituents, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Comparisons
Core Scaffold and Steric Effects
- The cyclopentane core in the target compound provides moderate steric hindrance compared to the smaller cyclopropane in or the planar thiophene in N-(2-nitrophenyl)thiophene-2-carboxamide . This may influence packing efficiency in solid-state applications or binding affinity in bioactive contexts.
- BAI3 and PBDTTT-EFT utilize fused aromatic systems (diindolo-naphthyridine, benzodithiophene) for enhanced conjugation, contrasting with the target’s aliphatic cyclopentane .
This contrasts with the nitrophenyl group in , which withdraws electrons and reduces planarity (dihedral angle: 13.53°–16.07°) . PBDTTT-EFT leverages fluorinated thiophene units for optimized bandgap and photovoltaic efficiency, a feature absent in the target compound .
Synthetic Complexity The cyclopropane derivative () employs multi-step synthesis with HATU/DIPEA-mediated amide coupling, akin to methods likely used for the target’s carboxamide bond .
Potential Applications N-(2-Nitrophenyl)thiophene-2-carboxamide demonstrates genotoxicity in human cells, suggesting the target compound’s bioactivity could be explored . PBDTTT-EFT highlights the relevance of thiophene derivatives in optoelectronics, though the target’s small-molecule structure may limit device compatibility compared to polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
